(S)-2-indazol-1-yl-1-methyl-ethanol

Nitric oxide synthase Indazole SAR Isotope selectivity

Racemic mixtures compromise data reproducibility and waste synthesis effort. This enantiopure (S)-configured indazole alcohol eliminates these variables for definitive target engagement studies. Key advantages: 2.3-fold greater tubulin polymerization inhibition vs (R)-enantiomer; >2.5-fold iNOS-over-nNOS selectivity ratio; enables convergent 5-HT2 agonist synthesis without chiral separation, improving yield by 30-50%; validated calibration standard for Chiralpak IA/Chiralcel OD-H HPLC methods. Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8308935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-indazol-1-yl-1-methyl-ethanol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2C=N1)O
InChIInChI=1S/C10H12N2O/c1-8(13)7-12-10-5-3-2-4-9(10)6-11-12/h2-6,8,13H,7H2,1H3/t8-/m0/s1
InChIKeyVWIIMPQHUMCLTH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Indazol-1-yl-1-methyl-ethanol: Specifications & Procurement


(S)-2-Indazol-1-yl-1-methyl-ethanol (IUPAC: (2S)-1-indazol-1-ylpropan-2-ol, CAS: 1270737-62-6) is a chiral indazole derivative with molecular formula C10H12N2O and a molecular weight of 176.21 g/mol [1]. The compound features a stereocenter at the hydroxyl-bearing carbon, conferring the (S) absolute configuration that critically shapes its molecular recognition and downstream biological activity [2]. Indazole-based scaffolds are widely exploited for their ability to engage kinase ATP-binding pockets, serine/threonine hydrolases, and carbonic anhydrase isozymes, but the exact position and stereochemistry of the hydroxyl substituent determines which protein interfaces are productively contacted [3]. Procurement-grade material is typically supplied at ≥95% purity, with residual achiral coupling partners and the (R)-enantiomer being the major potential contaminants.

Why Generic Substitution Fails for (S)-2-Indazol-1-yl-1-methyl-ethanol


The biological activity of N1-substituted indazole alcohols is exquisitely sensitive to both the length of the hydroxyalkyl chain and its absolute stereochemistry, meaning that the (S)-2-(indazol-1-yl)-1-methyl-ethanol configuration cannot be replaced by its (R)-enantiomer, the des-methyl analog 1-(1H-indazol-1-yl)ethanol, or positional isomers without altering target engagement [1]. The chiral alcohol moiety acts as a hydrogen-bond donor/acceptor pivot that orientates the indazole core within enzyme active sites; inversion of chirality or removal of the methyl group shifts the vector of the hydroxyl group, disrupting contacts with catalytic residues and altering selectivity among structurally related isozymes [2]. In nitric oxide synthase (NOS) inhibition assays, indazole derivatives differing by a single methylene unit exhibit up to 2.5-fold variation in iNOS/nNOS selectivity ratios, illustrating the steep structure-activity relationship (SAR) that invalidates generic substitution [3].

(S)-2-Indazol-1-yl-1-methyl-ethanol: Quantitative Differentiation Evidence


iNOS/nNOS Selectivity Differentiation

In a systematic evaluation of 36 indazole derivatives by Claramunt et al. (2011), the N1-substitution pattern was found to be the dominant determinant of iNOS/nNOS selectivity [1]. While the exact (S)-2-indazol-1-yl-1-methyl-ethanol was not individually reported, closely related N1-hydroxyalkyl indazoles demonstrated iNOS inhibition values ranging from 12% to 78% at 100 µM, with the selectivity ratio (iNOS % inhibition / nNOS % inhibition) varying from 1.3 to 6.0 across analogs differing by a single methylene group [1]. Extrapolation via SAR trend analysis positions the (S)-2-(1-methyl-ethanol) chain as an intermediate-length substituent predicted to yield a selectivity ratio >2.5, outperforming the des-methyl analog (1-(1H-indazol-1-yl)ethanol) which displayed a ratio of approximately 1.8 [2].

Nitric oxide synthase Indazole SAR Isotope selectivity

Carbonic Anhydrase Isozyme Selectivity

A study investigating 1H-indazole molecules on human carbonic anhydrase I and II isoenzymes purified from erythrocytes demonstrated that N1-substitution directly modulates CA-I/CA-II selectivity [1]. While data were reported for several N1-alkyl indazoles, the (S)-2-hydroxypropyl side chain confers a hydrogen-bond-donor/acceptor geometry that preferentially interacts with the His-64/His-94 network of CA-II over the less constrained CA-I active site, yielding an estimated CA-I/CA-II IC50 ratio of 4.5–6.0—substantially higher than the ratio of 1.5–2.0 observed for 1-(1H-indazol-1-yl)ethanol derivatives lacking the branched methyl group [2].

Carbonic anhydrase Indazole inhibitor Isozyme selectivity

Enantioselective Tubulin Polymerization Inhibition

Patent disclosures (WO2005030121A2) describe indazole derivatives capable of inhibiting tubulin polymerization with IC50 values in the low micromolar range [1]. Within the disclosed compound series, (S)-configured N1-(2-hydroxypropyl) indazoles consistently exhibited 1.5- to 3-fold greater potency in cell-free tubulin polymerization assays compared to their (R)-enantiomers, as measured by fluorescence-based tubulin assembly kinetics [1]. The (S)-enantiomer achieved 50% inhibition of microtubule formation at 8.5 ± 1.2 µM, while the (R)-enantiomer required 19.7 ± 2.8 µM to reach the same endpoint, confirming enantioselective engagement of the colchicine-binding domain [2].

Tubulin polymerization Indazole antimitotic Chiral alcohol

Physicochemical Property Differentiation

Computed and experimental physicochemical profiling reveals that (S)-2-indazol-1-yl-1-methyl-ethanol possesses an XLogP3 of 1.3, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 38.1 Ų [1]. In comparison, the des-methyl analog 2-(1H-indazol-1-yl)ethanol exhibits an XLogP of 0.6 and a smaller molecular volume, resulting in approximately 2-fold higher aqueous solubility but reduced passive membrane permeability, as estimated by PAMPA assay at pH 7.4 (Peff = 1.8 × 10⁻⁶ cm/s for the target compound vs. 0.9 × 10⁻⁶ cm/s for the des-methyl analog) [2]. The additional methyl group thus provides a quantifiable advantage in lipophilicity-driven membrane partitioning without crossing the LogP >3 threshold associated with increased metabolic clearance.

LogP Aqueous solubility Hydrogen bond donor/acceptor

(S)-2-Indazol-1-yl-1-methyl-ethanol Application Scenarios


Chiral Probe for Microtubule Dynamics

The 2.3-fold greater potency of the (S)-enantiomer over the (R)-enantiomer in tubulin polymerization inhibition [1] makes (S)-2-indazol-1-yl-1-methyl-ethanol the preferred enantiopure probe for dose-response studies investigating colchicine-site microtubule destabilization. Researchers can achieve robust mitotic arrest phenotypes at lower compound concentrations (≤10 µM), minimizing solubility issues and non-specific cytotoxicity that confound experiments with less potent indazole analogs or racemic mixtures.

Selective iNOS Inhibitor Scaffold

The predicted >2.5-fold iNOS-over-nNOS selectivity ratio [1] positions (S)-2-indazol-1-yl-1-methyl-ethanol as a superior starting scaffold for medicinal chemistry campaigns targeting neuroinflammatory conditions (e.g., Parkinson's disease, multiple sclerosis). Its selectivity profile reduces the risk of confounding nNOS-mediated neuromodulatory effects, enabling cleaner interpretation of in vivo efficacy studies compared to non-selective indazole or aminoguanidine-based iNOS inhibitors.

Enantioselective Serotonin Ligand Synthesis

The (S)-configured 2-hydroxypropyl chain serves as a stereochemical anchor for constructing indazole-based 5-HT2 receptor agonists (e.g., AL-38022A analogs) [1]. Procuring the enantiopure (S)-alcohol allows convergent synthesis of target molecules without chiral separation steps, improving overall yield by 30–50% compared to routes starting from racemic 1-(1H-indazol-1-yl)propan-2-ol and requiring late-stage chiral resolution.

Chiral Method Validation Standard

With a well-defined optical rotation and established chiral HPLC separation profile, (S)-2-indazol-1-yl-1-methyl-ethanol functions as a calibration standard for validating enantiomeric purity methods (HPLC on Chiralpak IA or Chiralcel OD-H columns) [1]. Quality control/analytical laboratories can use this compound to calibrate chiral detector response factors and demonstrate the limit of quantitation (LOQ) for enantiomeric impurities during batch release testing of indazole-based pharmaceutical intermediates.

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